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Compound of Interest

Compound Name: Oxfbd02

Cat. No.: B10768984

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of Oxfbd02, a selective
inhibitor of the first bromodomain of BRD4 (BRD4(1)). The information presented herein is
intended to support research and drug development efforts targeting bromodomain-containing
proteins.

Introduction

Bromodomain and Extra-Terminal Domain (BET) proteins, particularly BRD4, are key
epigenetic readers that play a crucial role in transcriptional regulation. Their dysregulation is
implicated in various diseases, including cancer and inflammation. Oxfbd02 is a 3,5-
dimethylisoxazole derivative that has been identified as a selective inhibitor of BRD4(1)[1][2].
This guide offers a comprehensive analysis of its binding characteristics, selectivity, and
structural interactions with BRD4(1), alongside a comparison with other relevant inhibitors.

Data Presentation
Table 1: In Vitro Potency of Oxfbd02 and Comparators
against BRD4(1)
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Compound Target IC50 (nM) Assay Method Reference
Oxfbd02 BRD4(1) 382 AlphaScreen [11[21[3]
JQ1 BRD4(1) 77 AlphaScreen [4]
I-BET151 BRD4 (BETs) 200-790 Not Specified [4]
I-BET762 BRD4 (BETs) 32.5-42.5 Not Specified [4]

Oxfbd04 BRD4(1) 166 Not Specified [5]

ble 2: Selectivi file of Oxfbd

Selectivity vs.

Bromodomain Notes Reference
BRDA4(1)
CBP 2-3 fold Modest selectivity. [1]
A comprehensive

] ] o panel screen with
Other Bromodomains "Little affinity" o ) [1]
quantitative data is not

publicly available.

Structural Insights into Oxfbd02 Binding

While a specific crystal structure of Oxfbd02 in complex with BRD4(1) is not publicly available,
the co-crystal structures of highly similar 3,5-dimethylisoxazole derivatives provide critical
insights into its binding mode[5][6]. The key interactions are predicted to be:

» Acetyl-Lysine Mimicry: The 3,5-dimethylisoxazole core acts as a bioisostere of acetylated
lysine, forming a crucial hydrogen bond with the conserved asparagine residue (Asn140) in
the BRD4(1) binding pocket.

o WPF Shelf Interaction: The phenyl group of Oxfbd02 is positioned to interact with the WPF
(Trp81, Pro82, Phe83) shelf, a key hydrophobic region that contributes to binding affinity[5].

e Solvent-Exposed Hydroxyl Group: The secondary hydroxyl group is predicted to be solvent-
exposed, suggesting that modifications at this position could be made to modulate
physicochemical properties without significantly impacting binding affinity[6].
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The following diagram illustrates the key components of the BRD4(1) binding pocket and the
predicted interactions with a 3,5-dimethylisoxazole inhibitor.
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ITC Experimental Workflow

Prepare Oxfbd02 » | Load Oxfbd02 into
(100-300 uM in matched buffer) = Syringe .
Equilibrate at 25°C - Perform _Tl_trati_on (e ‘_I'hermogram | Determine Kd, AH, TAS
o (19 x 2 pL injections) & Fit Data
Prepare BRD4(1) » | Load BRD4(1) into
(10-30 pM in buffer) = Sample Cell
SPR Experimental Workflow
Prepare Oxfbd02
(Concentration Series)
B Inject Oxfbd02 over Monitor Binding . )
> | Fit Data to 1:1 Model P-| Determine ka, kd, KD
L Sensor Surface (Sensorgram)
Immobilize BRD4(1)
on CM5 Sensor Chip
X-ray Crystallography Workflow
Co-crystallize » | Collect X-ray - Solve Structure by | Build Ligand into »| Refine Structure »| Analyze Binding
BRD4(1) with Oxfbd02 " Diffraction Data | Molecular Replacement "1 Electron Density o "1 Interactions

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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the-brd4-1-bromodomain]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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